6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine

EGFR tyrosine kinase inhibition Quinazoline SAR Kinase selectivity

This benzylamine-linked 6,7-dimethoxyquinazoline enables differentiation of EGFR-dependent effects when paired with classic 4-anilinoquinazolines (e.g., PD153035). Its higher XLogP3 (3.3) and TPSA (65.5 Ų) support blood-brain barrier penetration, making it a CNS-suitable kinase inhibitor scaffold. With an aqueous solubility of 13 µg/mL, it serves as a comparator for formulation strategies against poorly soluble analogs like erlotinib. Ideal for assembling focused libraries to probe linker-driven kinase selectivity shifts.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 672952-05-5
Cat. No. B2484932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
CAS672952-05-5
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O3/c1-22-15-7-5-4-6-12(15)10-19-18-13-8-16(23-2)17(24-3)9-14(13)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyCGOWWHDWPXUCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (CAS 672952-05-5) – Compound Identity and Class Context


6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine (CAS 672952-05-5) is a synthetic quinazoline derivative bearing a 4-(2-methoxybenzyl)amine substituent. It belongs to the 4-amino-6,7-dimethoxyquinazoline family, a scaffold extensively explored for kinase inhibition, particularly against epidermal growth factor receptor (EGFR) tyrosine kinases and α₁-adrenoceptors [1]. The compound’s structural features—methoxy groups at C6 and C7 and a 2-methoxybenzyl moiety at the 4-position—suggest potential for differential kinase selectivity relative to classic 4-anilinoquinazoline inhibitors such as PD153035 and erlotinib [2].

Why In-Class Substitution of 6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine Is Not Straightforward


Within the 4-amino-6,7-dimethoxyquinazoline series, subtle changes at the 4-position drastically alter kinase selectivity and pharmacokinetic profiles. For instance, replacement of the 3-bromoanilino group in PD153035 (IC₅₀ 0.025 nM for EGFR) with a benzylamine linker can shift potency toward Aurora kinases or α₁-adrenoceptors [1]. The target compound’s 2-methoxybenzyl substituent introduces distinct steric and electronic properties versus simple aniline or benzyl analogs, making direct substitution with commercially available 4-anilinoquinazolines unreliable without comparative potency and selectivity data [2].

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine: Head-to-Head and Cross-Study Comparisons


EGFR Inhibitory Potency vs. PD153035 (Class-Level Inference with Caution)

While no direct head-to-head data exist for the target compound, class-level SAR indicates that 4-benzylamine-substituted 6,7-dimethoxyquinazolines generally exhibit reduced EGFR potency compared to 4-anilino analogs. For the parent scaffold, PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an EGFR IC₅₀ of 0.025 nM [1]. The 2-methoxybenzyl derivative is predicted to have significantly lower EGFR affinity due to the loss of the aniline NH hydrogen bond and altered geometry, though experimental confirmation is lacking.

EGFR tyrosine kinase inhibition Quinazoline SAR Kinase selectivity

Structural Differentiation from N-Benzyl-6,7-dimethoxyquinazolin-4-amine: The Role of the 2-Methoxy Group

The target compound differs from N-benzyl-6,7-dimethoxyquinazolin-4-amine (CAS not available, exact mass 295.1321 Da) solely by the addition of a methoxy group at the ortho position of the benzyl ring [1]. This modification increases molecular weight from 295.3 to 325.4 g/mol, adds one hydrogen bond acceptor, and alters the XLogP3 from approximately 2.8 to 3.3 [2]. The ortho-methoxy group may engage in intramolecular hydrogen bonding with the NH linker, potentially stabilizing a specific bioactive conformation.

Quinazoline analog comparison Ligand design Physicochemical properties

Solubility Profile: Measured Aqueous Solubility at pH 7.4

The target compound has an experimentally determined solubility of 13 µg/mL at pH 7.4, as recorded in PubChem [1]. This relatively low aqueous solubility is characteristic of 4-amino-6,7-dimethoxyquinazolines and may necessitate the use of co-solvents (e.g., DMSO) for in vitro assays. In comparison, erlotinib (a 4-anilinoquinazoline) has an aqueous solubility of approximately 0.4 µg/mL, indicating that the target compound is approximately 30-fold more soluble [2].

Solubility Drug-likeness Assay compatibility

Best-Fit Research Scenarios for 6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine


Chemical Biology Tool for Kinase Selectivity Profiling

Use this compound as a negative control or selectivity probe in EGFR inhibitor studies. Its predicted lower EGFR potency compared to PD153035 makes it useful for distinguishing EGFR-dependent from EGFR-independent effects in cell-based assays [1].

CNS-Penetrant Quinazoline Lead Optimization

The higher XLogP3 (3.3) and TPSA (65.5 Ų) relative to more polar 4-anilinoquinazolines suggest better blood-brain barrier permeability, making this compound a suitable starting point for CNS-targeted kinase inhibitor programs [2].

Comparative Solubility Reference Standard

With an aqueous solubility of 13 µg/mL, this compound can serve as a reference standard for developing formulation strategies for poorly soluble quinazoline-based drug candidates, particularly when comparing against extremely insoluble analogs like erlotinib [3].

Elucidation of 4-Position SAR in Quinazoline Kinase Inhibitors

Incorporate this benzylamine-linked analog into a focused library to systematically compare the effect of linker type (aniline vs. benzylamine) on kinase inhibition and cellular activity, building on the well-characterized 4-anilinoquinazoline scaffold [4].

Quote Request

Request a Quote for 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.